![molecular formula C10H13BrClNO2 B1358885 (S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride CAS No. 99359-32-7](/img/structure/B1358885.png)
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride
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Description
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride is an organic compound with the molecular formula C10H13BrClNO2. It is an off-white crystalline solid that is soluble in water and alcohol. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. Due to its high solubility in water, it is often used in the production of pharmaceuticals and other compounds. It is also used in the synthesis of dyes, surfactants, and other materials.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antioxidant Activity : The reaction of methyl 3-{[2-(dimethylamino)propyl]amino}acrylate with α-chloro-3-bromobenzylisocyanate leads to the synthesis of a compound closely related to (S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride. This compound exhibits significant inhibitory activity against superoxide generation in mitochondria, indicating potential antioxidant properties (Kushnir et al., 2015).
Anticancer Potential : S-Glycosyl and S-alkyl derivatives of a related compound have shown significant anticancer activities in vitro, highlighting the potential therapeutic applications of such molecules (Saad & Moustafa, 2011).
Applications in Drug Synthesis
Synthesis of Antimicrobial Agents : A reaction involving a similar compound has led to the creation of substituted phenyl azetidines, which are characterized for their antimicrobial activity (Doraswamy & Ramana, 2013).
Development of Uterine Relaxants : Novel compounds designed based on (S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride have been synthesized and evaluated as uterine relaxants, showing significant activity in delaying the onset of labor in pregnant rats (Viswanathan et al., 2005).
Therapeutic Implications
Anticonvulsant Activity : Studies have synthesized and evaluated the anticonvulsant activity of enaminones, including compounds structurally similar to (S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride, revealing considerable activity with low neurotoxicity (Scott et al., 1993).
Antinociceptive Activities : The antinociceptive activities of certain anilino enaminones, structurally related to the compound , have been evaluated, showing significant effects in formalin and hot plate tests in mice, indicating potential for pain management (Masocha, Kombian & Edafiogho, 2016).
Biodegradable Polymers : Research on poly(ester-amide)s based on tyrosine amino acid, which involves similar chemistry, suggests potential applications in creating biologically active and biodegradable materials (Abdolmaleki et al., 2011).
properties
IUPAC Name |
methyl (2S)-2-amino-3-(4-bromophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYQWPUGHHRKME-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-3-(4-bromophenyl)propanoate hydrochloride |
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